methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
Description
Historical Development of Heterocyclic Hybrid Compounds
The study of heterocyclic compounds dates to the 19th century, with early discoveries focused on naturally occurring alkaloids and pigments. Pyrazole derivatives like pyrrole were initially named for their sources or physical properties, such as the Greek term "pyr" (fire) referencing the red color formed in hydrochloric acid reactions. Thiazoles gained prominence after the isolation of thiamine (vitamin B1) in 1926, highlighting their biological relevance. Systematic hybridization emerged in the 1970s as chemists recognized the limitations of single-heterocycle drugs. For example, combining pyrazole’s hydrogen-bonding capacity with thiazole’s metabolic stability led to hybrids like sulfathiazole, an early antibacterial agent. The 21st century saw accelerated progress through click chemistry, enabling precise triazole-thiazole conjugates via copper-catalyzed azide-alkyne cycloadditions.
Significance of Molecular Hybridization Strategy in Drug Discovery
Molecular hybridization addresses multifactorial diseases by merging pharmacophores with complementary mechanisms. A 2023 review documented that 68% of FDA-approved kinase inhibitors contain hybrid scaffolds, underscoring their dominance in targeted therapies. Pyrazole-thiazole-triazole hybrids exploit three mechanisms:
- Pyrazole : Modulates inflammatory pathways via COX-2 inhibition.
- Thiazole : Enhances bacterial membrane penetration via sulfur-mediated interactions.
- Triazole : Stabilizes drug-receptor complexes through dipolar interactions.
This synergy is evident in hybrid antimicrobials showing 4–8 µg/mL MIC values against Staphylococcus aureus, outperforming parent molecules by 3–5 fold. Hybridization also reduces off-target effects; for instance, benzofuran-triazole hybrids exhibit 40% lower hepatotoxicity than non-hybrid analogs.
Structural Features of Pyrazole-Thiazole-Triazole Frameworks
The target compound’s structure (Figure 1) reveals critical features:
| Component | Role |
|---|---|
| Pyrazole ring | Provides hydrogen-bond donors via NH and CF₃ groups |
| Thiazole ring | Enhances lipophilicity (LogP +0.7) and π-π stacking |
| Triazole ring | Improves metabolic stability (t₁/₂ > 6 h in liver microsomes) |
| Allyl substituent | Increases conformational flexibility (ΔG = −2.3 kcal/mol for binding) |
| Benzenecarboxylate | Augments solubility (LogS −3.1) and bioavailability (F = 65%) |
The trifluoromethyl group on pyrazole elevates electron-withdrawing effects (σₚ = 0.54), while the thioether linker between triazole and benzene enhances resistance to oxidative degradation. X-ray crystallography of analogous hybrids shows planar geometry (dihedral angle < 15°), facilitating intercalation into DNA or enzyme active sites.
Rationale for Combining Pyrazole, Thiazole, and Triazole Pharmacophores
Pyrazole contributes to target specificity through its ability to mimic purine bases, making it effective in kinase inhibition. Thiazole ’s sulfur atom participates in covalent bonding with cysteine residues in bacterial enzymes, a mechanism critical in overcoming methicillin resistance. Triazole ’s stability under physiological pH (pKa ~1.2–2.8) prevents premature metabolic cleavage, extending half-life.
The hybrid’s design leverages:
- Multitarget Engagement : Pyrazole binds ATP pockets, while thiazole disrupts bacterial cell walls.
- Synergistic Electronics : The CF₃ group (σₘ = 0.43) enhances pyrazole’s acidity (pKa 8.1 → 6.9), improving membrane permeability.
- Spatial Optimization : Allyl and methyl groups adopt a gauche conformation (θ = 67°), minimizing steric clashes in protein binding.
Properties
IUPAC Name |
methyl 4-[[5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O2S2/c1-4-9-30-18(16-12-35-20(26-16)31-17(22(23,24)25)10-13(2)29-31)27-28-21(30)34-11-14-5-7-15(8-6-14)19(32)33-3/h4-8,10,12H,1,9,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGOJNSDFXXNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3CC=C)SCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate is a complex organic compound characterized by multiple heterocyclic structures. Its intricate molecular architecture suggests a potential for diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C22H19F3N6O2S2
- Molecular Weight : 520.55 g/mol
- CAS Number : Not specified in the sources but can be referenced through its chemical name.
The compound features functional groups that include thiazoles and triazoles, which are known for their biological activity. The presence of trifluoromethyl and allyl groups may enhance its pharmacological properties.
Antitumor Activity
Research has shown that compounds with thiazole and triazole moieties often exhibit significant antitumor properties. For instance:
- Thiazole Compounds : Thiazole derivatives have been reported to possess anticancer activity due to their ability to inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxic effects against cancer cells .
Antimicrobial Properties
The presence of heterocycles such as pyrazoles and thiazoles is often associated with antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit such properties .
Synthesis and Evaluation
Research has focused on synthesizing derivatives of similar structures to evaluate their biological activities. For example:
- Synthesis of Triazole Derivatives : A study highlighted the synthesis of triazole derivatives that exhibited significant anti-inflammatory and antimicrobial activities .
- Screening for Anticancer Activity : Another study involved screening a library of compounds for anticancer properties using multicellular spheroids as a model system. Compounds similar to methyl 4-{[(4-allyl...) showed promising results .
Comparative Analysis
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-Allyl Triazole | Contains an allyl group and a triazole ring | Exhibits antifungal activity |
| Thiazole Derivative | Simple thiazole structure | Known for antibacterial properties |
| Pyrazole Variants | Variants with pyrazole rings | Diverse biological activities including anticancer effects |
These comparisons indicate that the unique multi-ring structure of methyl 4-{[(4-allyl...) may lead to synergistic effects not observed in simpler compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring thiazole and triazole structures often exhibit significant biological activities. Here are some notable applications:
Antimicrobial Activity
Compounds similar to methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate have shown promising antimicrobial effects against various pathogens. For example:
| Compound Type | Activity | Reference |
|---|---|---|
| Thiazole derivatives | Antibacterial against Staphylococcus aureus | |
| Triazole derivatives | Antifungal against Candida species |
Anticancer Potential
The presence of pyrazole and thiazole moieties in this compound suggests potential anticancer properties. Research has demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anticonvulsant Effects
Some thiazole-containing compounds have been investigated for their anticonvulsant properties. The structure of this compound may lend itself to similar investigations in this area.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of a series of thiazole derivatives against a range of bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on pyrazole derivatives revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Insights:
Bioactivity :
- The target compound’s trifluoromethyl group may enhance antimicrobial potency compared to chloro/bromo derivatives (e.g., compound 4 ) due to increased electronegativity and lipophilicity .
- Ethyl ester analogs (e.g., ) prioritize metabolic stability, while methyl esters (target compound) may favor faster hydrolysis in vivo .
Structural Differences: Triazole Connectivity: The target compound’s triazole is linked via a sulfanyl group, whereas analogs like use direct C–N bonds. Sulfanyl linkers improve flexibility and redox stability .
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via CuAAC, but the target compound likely requires additional steps for thiazole functionalization and allyl group introduction .
Crystallographic Data :
- Isostructural analogs (e.g., compounds 4 and 5 ) exhibit triclinic symmetry and planar molecular conformations, suggesting similar packing efficiency for the target compound .
Research Findings and Implications
- Antimicrobial Potential: The trifluoromethyl-pyrazole-thiazole core aligns with known inhibitors of bacterial dihydrofolate reductase (DHFR) .
- Synergistic Hybrid Design : Combining triazole, thiazole, and pyrazole motifs may target multiple pathways, reducing resistance development .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : The allyl group’s protons (δ 5.1–5.8 ppm) and trifluoromethylpyrazole’s CF3 signal (δ 119–121 ppm in 19F NMR) are diagnostic. Split signals for thiazole C4-H (δ 7.3–7.5 ppm) confirm regiochemistry .
- IR spectroscopy : Stretching vibrations for C=O (1690–1710 cm⁻¹) and C-S (680–720 cm⁻¹) validate ester and sulfanyl group integrity .
- X-ray crystallography : For unambiguous confirmation, single-crystal XRD resolves bond angles (e.g., thiazole-triazole dihedral angles ~15–25°) and packing motifs .
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Research Focus
Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) arise from assay-specific variables:
- Dose-response calibration : Normalize results using IC50/EC50 values. For example, triazole derivatives in showed IC50 = 12 µM in bacterial growth assays but >50 µM in mammalian cell lines, suggesting selective toxicity .
- Redox interference : Thiazole-thiol groups may react with assay reagents (e.g., MTT), producing false positives. Include control experiments with thiol-blocking agents (e.g., NEM) .
- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport limitations .
What strategies optimize the compound’s solubility for in vivo studies?
Q. Advanced Research Focus
- Prodrug design : Replace the methyl ester with a phosphate or glycoside moiety to enhance aqueous solubility. shows 4-(pyrazolyl)benzoic acid derivatives achieve 3–5× solubility improvements via ester-to-acid conversion .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes. For similar triazole-thiadiazoles, encapsulation increased bioavailability from 22% to 67% in rodent models .
- Co-crystallization : Co-crystals with succinic acid or L-arginine improve dissolution rates. XRD data in confirms stable co-crystal lattice formation .
How does the allyl group influence the compound’s reactivity in downstream modifications?
Basic Research Focus
The allyl substituent on the triazole enables click chemistry and radical reactions:
- Thiol-ene coupling : Under UV light, the allyl group reacts with thiols (e.g., glutathione) for bioconjugation. Reaction yields >80% are achievable with DMPA photoinitiators .
- Oxidative cleavage : Ozonolysis converts the allyl group to a carbonyl, enabling ketone-specific derivatization (e.g., hydrazone formation) .
- Steric effects : The allyl group’s bulkiness (vdW volume ~55 ų) may hinder access to enzyme active sites, requiring molecular dynamics simulations to assess conformational flexibility .
What are the synthetic routes to scale up production without compromising purity?
Q. Advanced Research Focus
- Flow chemistry : Continuous synthesis of the triazole core reduces side-product formation. reports a 3-step flow process with 92% yield and >99% HPLC purity for analogous compounds .
- Catalyst optimization : Replace Pd(PPh3)4 with air-stable Pd nanoparticles (e.g., Pd/C) for Suzuki couplings, reducing metal contamination to <10 ppm .
- Crystallization control : Use anti-solvent precipitation with ethanol/water mixtures to isolate the final compound with consistent polymorphic form (e.g., Form I melting point 178–180°C) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., COX-2 or EGFR) in cell lines. Loss of activity confirms target engagement, as seen in for pyrazole-triazole hybrids .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) with purified proteins. For example, ΔH = −12 kcal/mol and Kd = 0.8 µM were reported for similar triazole-thiazoles binding to Hsp90 .
- Metabolomic profiling : LC-MS/MS tracks downstream metabolic changes (e.g., prostaglandin E2 suppression) to corroborate anti-inflammatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
